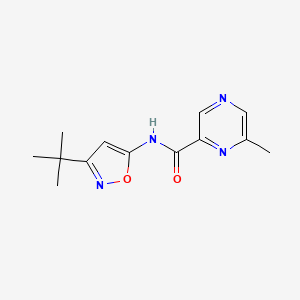

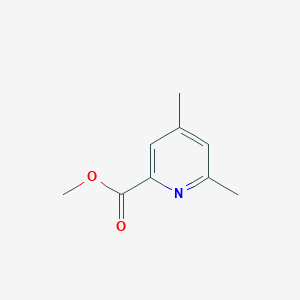

![molecular formula C11H18N4O2 B2886864 tert-Butyl 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate CAS No. 1391733-15-5](/img/structure/B2886864.png)

tert-Butyl 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“tert-Butyl 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate” is a chemical compound that is part of the pyrazolopyrimidines family . These structures have been widely used in synthetic drugs due to their biological and medicinal properties . They have been applied to treat anemia, musculoskeletal disorders, blocked arteries, etc .

Synthesis Analysis

The synthesis of similar compounds involves a novel one-pot four-component reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanitrile . As regio- and chemoselective products, 7-amino-2-(tert-butyl)-5-aryl-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitriles are formed during the course of the reaction .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been described in the literature . For instance, the reaction of 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxamide with carbonyl compounds has been reported .Wissenschaftliche Forschungsanwendungen

Reactivity and Derivative Formation

Research has explored the chemical reactivity of tert-butyl 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate and its analogs, focusing on their potential in synthesizing various derivatives. Mironovich and Shcherbinin (2015) demonstrated the synthesis of pyrazolo[5,1-c][1,2,4]triazine derivatives, highlighting the acylation of amino groups to form corresponding amides. This work established the foundation for further modifications and applications of similar compounds in creating biologically active molecules Mironovich & Shcherbinin, 2015.

Synthesis Techniques

Efforts have also been made to improve the synthesis techniques for related compounds. Iminov et al. (2015) described a multigram synthesis approach for fluoroalkyl-substituted pyrazole-4-carboxylic acids, showcasing the scalability of synthesis methods for compounds with structural similarities to this compound Iminov et al., 2015.

Novel Reaction Pathways

Nikulnikov et al. (2009) highlighted the utility of tert-butyl isocyanide in the Ugi reaction to prepare 5,6-dihydropyrazolo[1,5-a]pyrazine-4,7-diones, demonstrating a novel reaction pathway and the versatility of tert-butyl amides in synthesizing complex heterocyclic structures Nikulnikov et al., 2009.

Protective Group Strategies

Pollock and Cole (2014) investigated the use of tert-butyl as a pyrazole protecting group, providing insights into single-step preparation techniques and further emphasizing the significance of tert-butyl groups in the synthesis and manipulation of pyrazole derivatives Pollock & Cole, 2014.

Heterocyclic Compound Synthesis

Ivanov et al. (2017) synthesized ethyl 3-tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylates, providing a new method for the mild decarboxylation and subsequent acylation of amino groups, illustrating the potential for creating diverse heterocyclic compounds with biological activity Ivanov et al., 2017.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been used in synthetic drugs such as zaleplon, indiplon, dorsomorphin, and other protein receptor inhibitors of bone’s morphogenetic .

Mode of Action

It is synthesized via a novel one-pot four-component reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile . The resulting product interacts with its targets to exert its effects.

Biochemical Pathways

Similar compounds have been reported to inhibit calcium channels in the body , suggesting that this compound may also interact with calcium-dependent pathways.

Result of Action

Similar compounds have been applied to treat anemia, musculoskeletal disorders, blocked arteries, etc . They also possess anti-tumor, anti-inflammatory, anti-diabetes, and anti-fever properties .

Eigenschaften

IUPAC Name |

tert-butyl 3-amino-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-4-5-15-9(7-14)8(12)6-13-15/h6H,4-5,7,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMMFONHYVULEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN2C(=C(C=N2)N)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

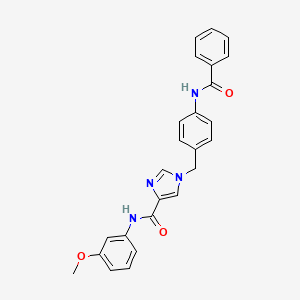

![5-(4-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole](/img/structure/B2886781.png)

![N-[4-(phenylamino)phenyl]acetamide](/img/structure/B2886785.png)

![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2886791.png)

![4-(4-(2-(Naphthalen-1-yloxy)ethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2886792.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2886796.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2886802.png)